Cas no 2680530-29-2 (3-(propan-2-yl)bicyclo1.1.1pentan-1-ol)

3-(propan-2-yl)bicyclo1.1.1pentan-1-ol structure
2680530-29-2 structure
Product Name:3-(propan-2-yl)bicyclo1.1.1pentan-1-ol
CAS No:2680530-29-2
MF:C8H14O
MW:126.196162700653
MDL:MFCD34183636
CID:5645146
PubChem ID:162071004
Update Time:2025-07-21

3-(propan-2-yl)bicyclo1.1.1pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(propan-2-yl)bicyclo[1.1.1]pentan-1-ol
    • Bicyclo[1.1.1]pentan-1-ol, 3-(1-methylethyl)-
    • 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol
    • MDL: MFCD34183636
    • Inchi: 1S/C8H14O/c1-6(2)7-3-8(9,4-7)5-7/h6,9H,3-5H2,1-2H3
    • InChI Key: ARFVLNRUTLGTOP-UHFFFAOYSA-N
    • SMILES: C12(O)CC(C(C)C)(C1)C2

Experimental Properties

  • Density: 1.164±0.06 g/cm3(Predicted)
  • Boiling Point: 166.3±8.0 °C(Predicted)
  • pka: 15.35±0.40(Predicted)

3-(propan-2-yl)bicyclo1.1.1pentan-1-ol Pricemore >>

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Additional information on 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol

Introduction to 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol (CAS No: 2680530-29-2)

3-(propan-2-yl)bicyclo1.1.1pentan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2680530-29-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic alcohol features a unique structural framework, consisting of a cyclopropane ring fused to a five-membered cycloalkanol backbone, which is further substituted with an isopropyl group. The intricate architecture of this molecule presents both challenges and opportunities for synthetic chemists and biologists exploring its potential applications.

The structural motif of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol makes it a promising candidate for further investigation in drug discovery programs. The presence of both hydroxyl and alkyl substituents provides multiple sites for functionalization, enabling the design of derivatives with tailored pharmacological properties. In recent years, there has been growing interest in bicyclic compounds due to their prevalence in natural products and their potential to exhibit enhanced binding affinity and metabolic stability compared to acyclic analogs.

One of the most compelling aspects of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol is its potential role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel scaffolds that mimic the binding modes of known bioactive molecules. For instance, studies have demonstrated that derivatives of this compound can interact with specific enzyme targets, suggesting applications in the treatment of inflammatory diseases and neurological disorders. The ability to modulate its reactivity through strategic functional group interconversions opens up avenues for exploring new therapeutic strategies.

The synthesis of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol presents a formidable challenge due to the inherent strain within the cyclopropane ring and the need for precise stereocontrol during ring formation. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and organometallic transformations, have been employed to construct this framework efficiently. Recent advances in catalytic systems have improved yields and selectivity, making it feasible to produce this compound on a larger scale for industrial applications.

In the realm of medicinal chemistry, 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol has been investigated for its potential as a lead compound in the development of new drugs. Computational modeling studies have identified its binding interactions with various biological targets, providing insights into its mechanism of action. These studies suggest that modifications to its structure could enhance its potency and reduce off-target effects, making it a valuable starting point for drug optimization campaigns.

The pharmacological profile of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol is still under active investigation, but preliminary data indicate promising activities in several disease models. Researchers are particularly interested in its potential as an anti-inflammatory agent, given the presence of a hydroxyl group that can engage with biological pathways involved in inflammation regulation. Additionally, its structural complexity suggests that it may exhibit unique properties that could be exploited for treating other conditions, such as pain or neurodegenerative diseases.

The chemical reactivity of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol offers another layer of interest for synthetic chemists. The cyclopropane ring can undergo various transformations, including ring-opening reactions that introduce new functional groups at strategic positions within the molecule. These reactions have been harnessed to create libraries of derivatives for high-throughput screening, accelerating the discovery process in drug development.

The industrial relevance of 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol extends beyond academic research into practical applications in fine chemical synthesis and material science. Its unique structure makes it a versatile building block for constructing more complex molecules with specialized functions. Companies specializing in custom synthesis are increasingly incorporating this compound into their catalogs due to its utility in generating novel chemical entities (NCEs) for various industries.

Future research directions for 3-(propan-2-yl)bicyclo1.1.1pentan-1-ol include exploring new synthetic routes that improve scalability and sustainability while maintaining high enantioselectivity if chiral derivatives are desired. Additionally, computational studies could provide deeper insights into its interactions with biological targets, guiding rational design efforts toward higher efficacy and selectivity.

In conclusion,3-(propan - 2 - ylbicyclo 11 . 11 . 5 pentan - 11 . ol ( CAS No: 2680530 - 29 - 2) represents a fascinating subject of study with significant potential across multiple disciplines within chemistry and biology . Its complex structure , coupled with versatile reactivity , positions it as a valuable tool for both fundamental research and applied drug discovery . As synthetic methodologies continue to evolve , we can anticipate further advancements in understanding and utilizing this intriguing molecule .

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